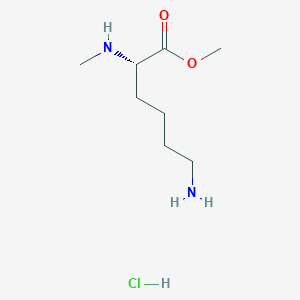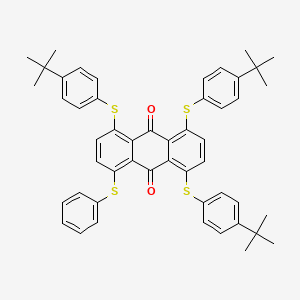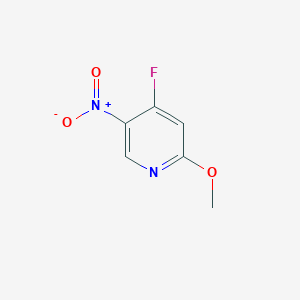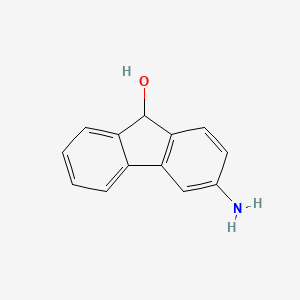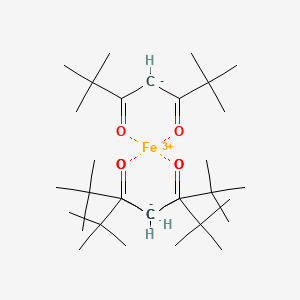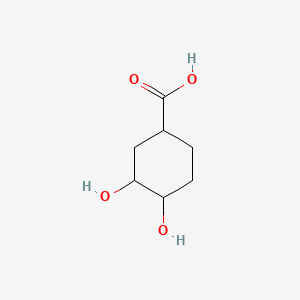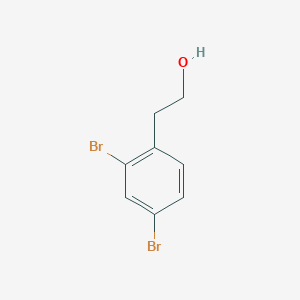
2-(2,4-Dibromophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dibromophenyl)ethanol is an organic compound with the molecular formula C8H8Br2O It is a derivative of phenyl ethanol where two bromine atoms are substituted at the 2 and 4 positions of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,4-Dibromophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of phenyl ethanol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the phenyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dibromophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (-C=O), resulting in the formation of 2-(2,4-Dibromophenyl)acetaldehyde or 2-(2,4-Dibromophenyl)acetic acid.
Reduction: The compound can be reduced to form 2-(2,4-Dibromophenyl)ethane by reducing the hydroxyl group to a hydrogen atom.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace the bromine atoms.
Major Products Formed
Oxidation: 2-(2,4-Dibromophenyl)acetaldehyde, 2-(2,4-Dibromophenyl)acetic acid
Reduction: 2-(2,4-Dibromophenyl)ethane
Substitution: Various substituted phenyl ethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,4-Dibromophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its brominated phenyl ring makes it a useful intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. It is also used in the development of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are investigated for their pharmacological properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dibromophenyl)ethanol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromophenethyl alcohol: This compound has a single bromine atom at the 2 position of the phenyl ring.
2,4-Dibromophenol: This compound has two bromine atoms at the 2 and 4 positions of the phenyl ring, similar to 2-(2,4-Dibromophenyl)ethanol, but lacks the ethanol group.
Uniqueness
This compound is unique due to the presence of both the hydroxyl group and the dibrominated phenyl ring. This combination imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H8Br2O |
|---|---|
Peso molecular |
279.96 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |
Clave InChI |
KRUFMYODYNIMJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Br)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


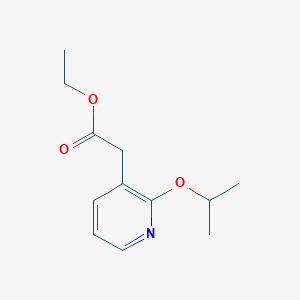
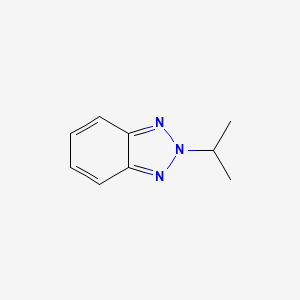

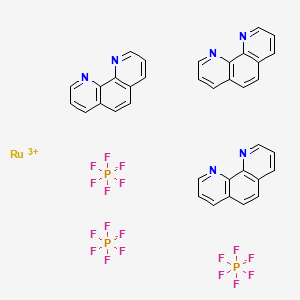
![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)
